![molecular formula C19H23N5O2S B2661390 N-(2-ethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 877815-61-7](/img/structure/B2661390.png)
N-(2-ethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Description
N-(2-ethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C19H23N5O2S and its molecular weight is 385.49. The purity is usually 95%.
BenchChem offers high-quality N-(2-ethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-ethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Antimicrobial and Antituberculosis Activity : Compounds with structures containing 1,2,4-triazole ring systems have been synthesized and shown to exhibit a wide range of pharmaceutical activities, including antimicrobial and antituberculosis effects. These activities are attributed to the structural components similar to N-(2-ethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (Mahyavanshi, Parmar, & Mahato, 2011).
Anticancer Activity : Modifications of acetamide groups in triazolo[1,5-a]pyridine derivatives have demonstrated significant anticancer effects and reduced toxicity, suggesting potential therapeutic applications for structurally related compounds (Wang et al., 2015).
Coordination Chemistry and Antioxidant Activity
- Coordination Complexes and Antioxidant Activity : The synthesis of coordination complexes from pyrazole-acetamide derivatives and their significant antioxidant activities indicate potential applications in developing antioxidant agents (Chkirate et al., 2019).
Enzyme Inhibition for Therapeutic Applications
- Glutaminase Inhibition : Compounds structurally related to N-(2-ethoxyphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide have been evaluated as glutaminase inhibitors, showing potential for therapeutic applications in cancer treatment (Shukla et al., 2012).
Insecticidal Activity
- Insecticidal Effects : Research on novel heterocycles incorporating a thiadiazole moiety has shown insecticidal activity against pests like the cotton leafworm, indicating potential agricultural applications (Fadda et al., 2017).
Synthetic Methodologies and Chemical Properties
- Chemoselective Acetylation : Studies on chemoselective monoacetylation using immobilized lipase suggest applications in synthesizing intermediates for natural and pharmaceutical products, highlighting the importance of precise synthetic methodologies (Magadum & Yadav, 2018).
properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[(5-propyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2S/c1-3-9-17-21-22-19(24(17)23-12-7-8-13-23)27-14-18(25)20-15-10-5-6-11-16(15)26-4-2/h5-8,10-13H,3-4,9,14H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWJHQNLPJWCIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(N1N2C=CC=C2)SCC(=O)NC3=CC=CC=C3OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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